5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID
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Overview
Description
“5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” is a complex organic compound that features multiple functional groups, including a thiazolopyrimidine core, a furyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” typically involves multi-step organic synthesis. Key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Functionalization of the benzoic acid moiety: This can be done through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the thiazolopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: The compound’s complex structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Potential use as an anti-cancer or anti-inflammatory agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures.
Furylbenzoic acids: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups in “5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H24BrClN2O8S |
---|---|
Molecular Weight |
687.9g/mol |
IUPAC Name |
5-[5-[(E)-[5-(2-bromo-4,5-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C30H24BrClN2O8S/c1-5-41-29(38)25-14(2)33-30-34(26(25)17-12-22(39-3)23(40-4)13-19(17)31)27(35)24(43-30)11-16-7-9-21(42-16)15-6-8-20(32)18(10-15)28(36)37/h6-13,26H,5H2,1-4H3,(H,36,37)/b24-11+ |
InChI Key |
YEAQUKITQCWKKQ-BHGWPJFGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)S2)C |
Origin of Product |
United States |
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